molecular formula C15H16ClN3O2 B2678644 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide CAS No. 1096834-69-3

2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide

Cat. No.: B2678644
CAS No.: 1096834-69-3
M. Wt: 305.76
InChI Key: KPPYGRZXLJWKBR-UHFFFAOYSA-N
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Description

2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide typically involves the reaction of 2-chloroquinoline with N-methylformamide and N,N-dimethylacetamide under specific conditions. The process begins with the preparation of 2-chloroquinoline, which is then reacted with N-methylformamide in the presence of a suitable catalyst to form the intermediate product. This intermediate is further reacted with N,N-dimethylacetamide to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various quinoline derivatives with potential biological activities.

    Biology: Studied for its potential antimicrobial, antimalarial, and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a quinoline ring with N-methylformamido and N,N-dimethylacetamide groups makes it a versatile compound for research and development .

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-18(2)14(20)9-19(3)15(21)11-8-13(16)17-12-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPYGRZXLJWKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C)C(=O)C1=CC(=NC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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